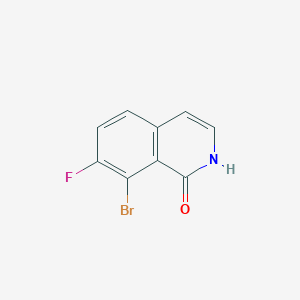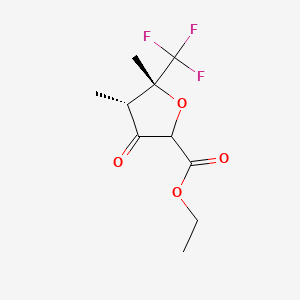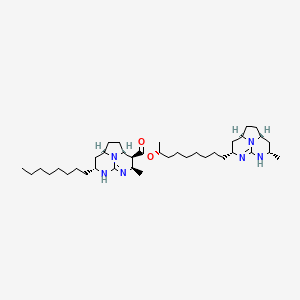
norbatzelladine L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbatzelladine L is a marine natural product belonging to the class of tricyclic guanidine alkaloids. It is derived from marine sponges, particularly those of the genus Monanchora . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antiparasitic, antiviral, antibacterial, and antitumoral properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of norbatzelladine L involves complex organic reactions due to its intricate tricyclic guanidine structure. The synthetic approaches to tricyclic guanidine alkaloids, including this compound, are still limited and often involve multiple steps to achieve the desired stereochemistry . The preparation typically starts with the formation of the guanidine core, followed by cyclization and functional group modifications to introduce the necessary side chains and ester groups .
Industrial Production Methods
Currently, there are no well-established industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through extraction from marine sponges .
化学反应分析
Types of Reactions
Norbatzelladine L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the guanidine core.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include modified guanidine derivatives with altered biological activities. These modifications can enhance or reduce the compound’s efficacy against various pathogens .
科学研究应用
Norbatzelladine L has a wide range of scientific research applications:
作用机制
Norbatzelladine L exerts its effects by inhibiting the catalytic and functional activity of the Pdr5p transporter, an ATPase involved in multidrug resistance in fungi . This inhibition leads to increased permeability of the fungal cell membrane and depolarization of the mitochondrial membrane, ultimately causing cell death . Additionally, this compound has been shown to chemosensitize Pdr5p-overexpressing strains, enhancing the efficacy of antifungal drugs like fluconazole .
相似化合物的比较
Similar Compounds
Norbatzelladine L is structurally and functionally similar to other tricyclic guanidine alkaloids, including:
- Batzelladine D
- Batzelladine F
- Batzelladine L
- Monalidine A
- Crambescidin 800 .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of biological activities and its specific mechanism of action against the Pdr5p transporter . This makes it a valuable compound for research into overcoming multidrug resistance in pathogenic fungi .
属性
分子式 |
C38H66N6O2 |
|---|---|
分子量 |
639.0 g/mol |
IUPAC 名称 |
[(2R)-9-[(1R,4S,6R,10S)-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl] (1S,4S,5S,6R,10R)-6-methyl-10-octyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C38H66N6O2/c1-5-6-7-8-11-14-18-30-25-33-21-22-34-35(28(4)40-38(42-30)44(33)34)36(45)46-27(3)16-13-10-9-12-15-17-29-24-32-20-19-31-23-26(2)39-37(41-29)43(31)32/h26-35H,5-25H2,1-4H3,(H,39,41)(H,40,42)/t26-,27+,28+,29+,30+,31+,32-,33-,34-,35-/m0/s1 |
InChI 键 |
HGZBYTYKEVODQE-CUTDAANYSA-N |
手性 SMILES |
CCCCCCCC[C@@H]1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)O[C@H](C)CCCCCCC[C@@H]4C[C@@H]5CC[C@H]6N5C(=N4)N[C@H](C6)C)C)N1 |
规范 SMILES |
CCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)NC(C6)C)C)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


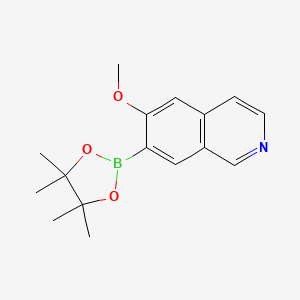
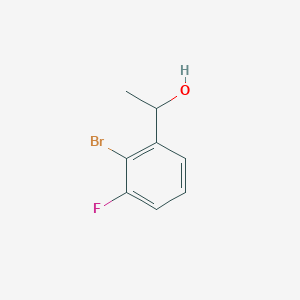
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
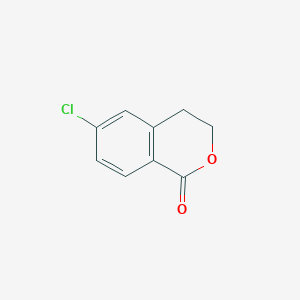
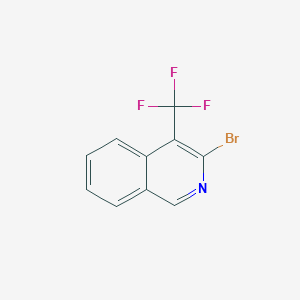
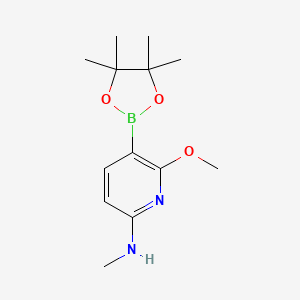
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)


